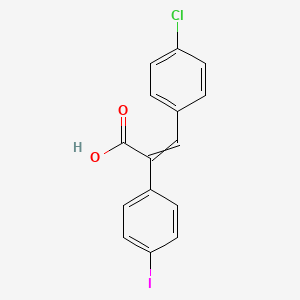
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-iodobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the double bond or the aromatic rings.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
相似化合物的比较
Similar Compounds
- (2Z)-3-(4-Bromophenyl)-2-(4-iodophenyl)-acrylic acid
- (2Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)-acrylic acid
- (2Z)-3-(4-Chlorophenyl)-2-(4-methylphenyl)-acrylic acid
Uniqueness
The uniqueness of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid lies in its specific combination of chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where these properties are advantageous.
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-iodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACNOMAKCIAAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)I)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)
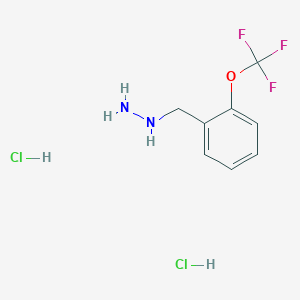
![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)

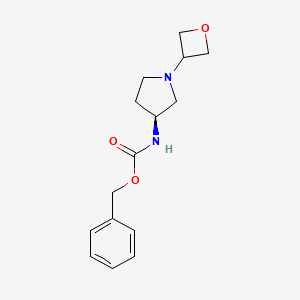
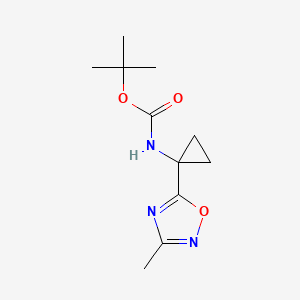
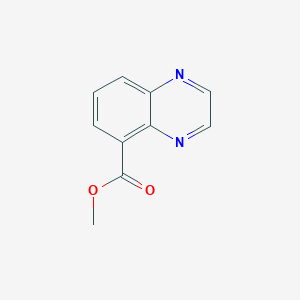
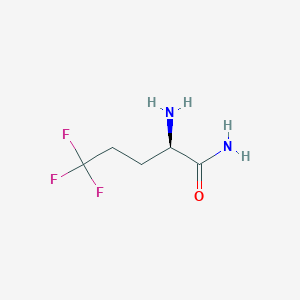
![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
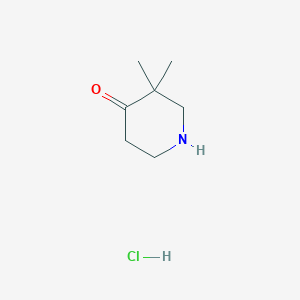
![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)
